molecular formula C20H24N2O5S B11246344 6-methyl-4-(methylsulfonyl)-N-[3-(propan-2-yloxy)phenyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide

6-methyl-4-(methylsulfonyl)-N-[3-(propan-2-yloxy)phenyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide

Cat. No.: B11246344
M. Wt: 404.5 g/mol
InChI Key: ODAYBVDHOSAFLH-UHFFFAOYSA-N
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Description

6-methyl-4-(methylsulfonyl)-N-[3-(propan-2-yloxy)phenyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a benzoxazine ring, a methylsulfonyl group, and a propan-2-yloxyphenyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-methyl-4-(methylsulfonyl)-N-[3-(propan-2-yloxy)phenyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide typically involves multiple steps. One common method includes the reaction of a phenylacetic acid ester with phenyl 6-methylnicotinate in the presence of a base, followed by hydrolysis and decarboxylation . The reaction conditions often require specific temperatures and solvents to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate purification steps such as crystallization or chromatography to ensure the compound’s purity.

Chemical Reactions Analysis

Types of Reactions

6-methyl-4-(methylsulfonyl)-N-[3-(propan-2-yloxy)phenyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The methylsulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The compound can be reduced to form corresponding amines or alcohols.

    Substitution: The benzoxazine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or alcohols. The reaction conditions, including temperature, solvent, and pH, are crucial for achieving the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methylsulfonyl group can yield sulfone derivatives, while reduction can produce amines or alcohols.

Scientific Research Applications

6-methyl-4-(methylsulfonyl)-N-[3-(propan-2-yloxy)phenyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 6-methyl-4-(methylsulfonyl)-N-[3-(propan-2-yloxy)phenyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone
  • 2-(4-methylsulfonylphenyl)-1-(6-methylpyridin-3-yl)ethanone

Uniqueness

6-methyl-4-(methylsulfonyl)-N-[3-(propan-2-yloxy)phenyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide stands out due to its unique combination of functional groups and structural features. This uniqueness contributes to its diverse range of applications and potential for further research and development .

Properties

Molecular Formula

C20H24N2O5S

Molecular Weight

404.5 g/mol

IUPAC Name

6-methyl-4-methylsulfonyl-N-(3-propan-2-yloxyphenyl)-2,3-dihydro-1,4-benzoxazine-2-carboxamide

InChI

InChI=1S/C20H24N2O5S/c1-13(2)26-16-7-5-6-15(11-16)21-20(23)19-12-22(28(4,24)25)17-10-14(3)8-9-18(17)27-19/h5-11,13,19H,12H2,1-4H3,(H,21,23)

InChI Key

ODAYBVDHOSAFLH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)OC(CN2S(=O)(=O)C)C(=O)NC3=CC(=CC=C3)OC(C)C

Origin of Product

United States

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